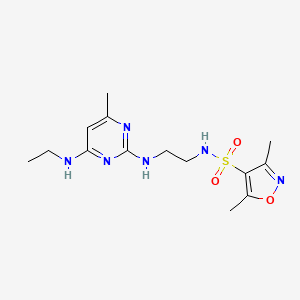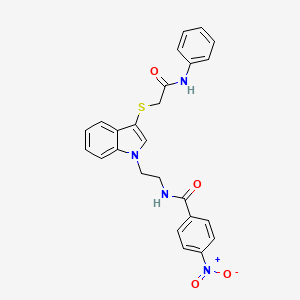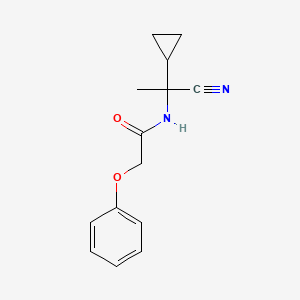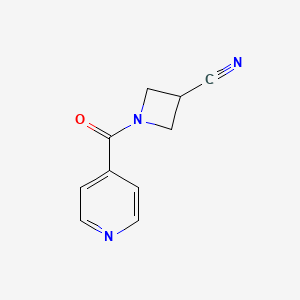
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a synthetic compound characterized by its unique structure, combining elements of pyrimidine, isoxazole, and sulfonamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps:
Formation of Pyrimidine Core: : Starting from a precursor pyrimidine derivative, 4-(ethylamino)-6-methylpyrimidine is synthesized via nucleophilic substitution reactions.
Isoxazole Formation: : The isoxazole ring is introduced through a cyclization reaction involving an appropriate alkyne and nitrile oxide intermediate.
Sulfonamide Attachment: : The sulfonamide group is added through the reaction of sulfonyl chloride with the amine group on the isoxazole ring.
Final Coupling: : The coupling of the pyrimidine and isoxazole-sulfonamide fragments is achieved through standard peptide coupling methods, utilizing coupling agents like EDCI or DCC.
Industrial Production Methods
In an industrial setting, the production of this compound is typically scaled up using continuous flow chemistry techniques to enhance yield and efficiency while maintaining stringent reaction conditions to ensure product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Undergoes oxidation to form various oxidized products.
Reduction: : Reduction reactions yield amine derivatives.
Substitution: : Acts as a nucleophile in substitution reactions.
Common Reagents and Conditions
Oxidation: : Uses reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Utilizes hydrogen gas in the presence of palladium/carbon catalyst.
Substitution: : Performs under conditions of basic or acidic catalysis, often employing solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Major Products Formed
Major products formed include various derivatives of the original compound, featuring modifications on the pyrimidine, isoxazole, or sulfonamide groups, depending on the reaction.
Applications De Recherche Scientifique
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide has garnered significant interest in several scientific fields:
Chemistry: : Used as a building block for complex organic synthesis and catalyst design.
Biology: : Explored for its role in inhibiting specific enzymes and pathways in cell biology studies.
Medicine: : Investigated for potential therapeutic uses, particularly in oncology and infectious diseases.
Industry: : Applied in the development of advanced materials and fine chemicals.
Mécanisme D'action
The compound exerts its effects through the following mechanisms:
Molecular Targets: : Primarily targets specific enzymes or receptors involved in cellular processes.
Pathways: : Inhibits or activates biochemical pathways, resulting in modulation of cell function or metabolism.
Comparaison Avec Des Composés Similaires
N-(2-((4-(methylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide.
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-carboxamide.
N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylthiazole-4-sulfonamide.
Hope this detailed look into N-(2-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-3,5-dimethylisoxazole-4-sulfonamide was what you needed. Anything specific you'd like more info about?
Propriétés
IUPAC Name |
N-[2-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O3S/c1-5-15-12-8-9(2)18-14(19-12)16-6-7-17-24(21,22)13-10(3)20-23-11(13)4/h8,17H,5-7H2,1-4H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDNOGWJYCMBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NCCNS(=O)(=O)C2=C(ON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2767739.png)



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-methylbenzamide](/img/structure/B2767745.png)
![2-{[4-(4-CHLOROBENZENESULFONYL)-2-PHENYL-1,3-OXAZOL-5-YL]SULFANYL}-N-CYCLOHEXYLACETAMIDE](/img/structure/B2767746.png)
![benzyl 2-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetate](/img/structure/B2767747.png)


![2-(2-Fluorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2767750.png)

![methyl 6-chloro-3-({4-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]phenyl}sulfamoyl)pyridine-2-carboxylate](/img/structure/B2767756.png)


